GENZ-882706

Overview

Description

RA03546849 is a small molecule identified by scientists at Sanofi. It is known for its ability to cross the blood-brain barrier and inhibit colony stimulating factor-1 receptor (CSF1R), a kinase linked to multiple sclerosis . This compound has shown effectiveness in treating multiple sclerosis in rodent models .

Preparation Methods

The preparation of RA03546849 involves a series of synthetic routes and reaction conditions. The medicinal chemistry team at Sanofi started with a compound reported in 2005 by chemists at GSK and made approximately 600 compounds in their search for a selective CSF1R inhibitor . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

RA03546849 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound.

Reduction: This reaction involves the gain of electrons.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

RA03546849 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

RA03546849 exerts its effects by inhibiting colony stimulating factor-1 receptor (CSF1R), a kinase involved in signaling within certain cells in the central nervous system . By inhibiting CSF1R, the compound dampens the effects of microglia and infiltrating macrophages, which are associated with inflammation and other hallmarks of multiple sclerosis . This inhibition prevents damage to axons and neurological impairment in rodent models .

Comparison with Similar Compounds

RA03546849 is unique in its ability to cross the blood-brain barrier and selectively inhibit CSF1R without affecting other kinases, particularly tropomyosin-related kinases . Similar compounds include:

GENZ-882706: Another potent CSF1R inhibitor with similar properties and applications.

Other CSF1R inhibitors: Various other compounds that inhibit CSF1R but may not have the same selectivity or ability to cross the blood-brain barrier.

RA03546849 stands out due to its selectivity and effectiveness in treating multiple sclerosis in rodent models .

Properties

IUPAC Name |

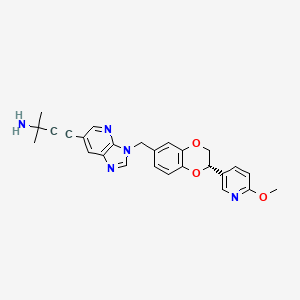

4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBFONOVLOXKJM-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)O[C@H](CO4)C5=CN=C(C=C5)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1492284.png)

![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)

![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)

![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492299.png)

amine](/img/structure/B1492302.png)

amine hydrochloride](/img/structure/B1492303.png)

amine hydrochloride](/img/structure/B1492305.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride](/img/structure/B1492307.png)